molecular formula C18H18ClN3O2 B2588704 N-(3-chlorophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide CAS No. 342615-24-1

N-(3-chlorophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

Cat. No. B2588704
M. Wt: 343.81
InChI Key: SSWCOFASPRFALU-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula.



Synthesis Analysis

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Molecular Structure Analysis

This involves analyzing the compound’s molecular geometry, bond lengths and angles, and electronic structure using techniques such as X-ray crystallography and spectroscopy.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties such as melting point, boiling point, and solubility, and its chemical properties such as acidity/basicity and redox potential.


Scientific Research Applications

Structural Aspects and Properties

Karmakar et al. (2007) investigated structural aspects and properties of salt and inclusion compounds of 8-hydroxyquinoline-based amides, revealing insights into gel formation and crystalline solid structures. Their study highlights the potential of these compounds in forming host-guest complexes with enhanced fluorescence emission, contributing to our understanding of their chemical behavior (Karmakar, Sarma, & Baruah, 2007).

Synthesis and Antimicrobial Activity

Mehta et al. (2019) synthesized a series of acetamide derivatives and evaluated their in vitro antimicrobial and anticancer activities. This study provides valuable insights into the chemical structures and potential health applications of these compounds, highlighting their significant antimicrobial activity and offering a foundation for future drug development (Mehta, Kumar, Marwaha, Narasimhan, Ramasamy, Lim, Shah, & Mani, 2019).

Therapeutic Effects and Antitumor Activity

Ghosh et al. (2008) synthesized and evaluated a novel anilidoquinoline derivative for its therapeutic efficacy in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects. This research underscores the potential therapeutic applications of such compounds in viral infections (Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu, 2008).

Anticancer and Molecular Docking Study

Al-Suwaidan et al. (2016) designed and synthesized a novel series of 3-benzyl-substituted-4(3H)-quinazolinones, evaluating their in vitro antitumor activity. The study presented broad spectrum antitumor activity of selected compounds, supported by molecular docking methodology, indicating their potential as anticancer agents (Al-Suwaidan, Abdel-Aziz, Shawer, Ayyad, Alanazi, El-Morsy, Mohamed, Abdel-Aziz, El-Sayed, & El-Azab, 2016).

Powder Diffraction Data and Potential as Pesticides

Olszewska et al. (2009) characterized new derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide through X-ray powder diffraction, providing new diffraction data that contribute to the development of potential pesticides. This study enhances our understanding of the structural properties of these compounds, facilitating their application in agriculture (Olszewska, Tarasiuk, & Pikus, 2009).

Safety And Hazards

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Future Directions

This involves discussing potential future research directions, such as new synthetic methods, applications, or investigations into the compound’s properties.


Please consult with a chemistry professional or academic database for more specific information. It’s also important to note that working with chemicals should always be done following safety guidelines and under appropriate supervision.


properties

IUPAC Name

N-(3-chlorophenyl)-2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN3O2/c1-10-6-14-15(7-11(10)2)22-18(24)16(21-14)9-17(23)20-13-5-3-4-12(19)8-13/h3-8,16,21H,9H2,1-2H3,(H,20,23)(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWCOFASPRFALU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)NC(=O)C(N2)CC(=O)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chlorophenyl)-2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamide

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